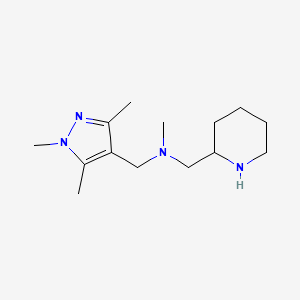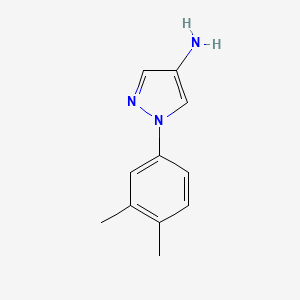
2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(6-bromo-5-metoxipirimidin-2-il)etanol es un compuesto químico que pertenece a la clase de heterociclos halogenados. Se caracteriza por la presencia de un grupo amino, un átomo de bromo y un grupo metoxilo unidos a un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-1-(6-bromo-5-metoxipirimidin-2-il)etanol se puede lograr a través de varias rutas sintéticas. Un método común implica la bromación de 5-metoxipirimidin-2-ilmetanol, seguido de la introducción de un grupo amino. Las condiciones de reacción generalmente implican el uso de bromo o un agente bromante en presencia de un solvente y catalizador adecuados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de bromación y aminación a gran escala. La elección de reactivos, solventes y catalizadores se optimiza para garantizar un alto rendimiento y pureza del producto final. Los reactores de flujo continuo y los sistemas automatizados se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-1-(6-bromo-5-metoxipirimidin-2-il)etanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden usar nucleófilos como aminas, tioles o alcóxidos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
2-Amino-1-(6-bromo-5-metoxipirimidin-2-il)etanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(6-bromo-5-metoxipirimidin-2-il)etanol implica su interacción con objetivos moleculares y vías específicas. El grupo amino y el átomo de bromo juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas, receptores u otras biomoléculas, lo que lleva a diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-5-bromo-4-metilpiridina
- 2-Amino-6-metoxipirimidina
- 5-Bromo-2-metoxipirimidina
Comparación
En comparación con compuestos similares, 2-Amino-1-(6-bromo-5-metoxipirimidin-2-il)etanol es único debido a la presencia tanto de un grupo amino como de un grupo metoxilo en el anillo de piridina. Esta combinación de grupos funcionales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H11BrN2O2 |
|---|---|
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
2-amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11BrN2O2/c1-13-7-3-2-5(6(12)4-10)11-8(7)9/h2-3,6,12H,4,10H2,1H3 |
Clave InChI |
BTNVASSFDJLZEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)C(CN)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)


